Bis(pentachlorophenyl)mercury

Description

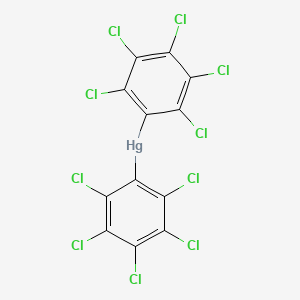

Structure

2D Structure

Properties

CAS No. |

1043-49-8 |

|---|---|

Molecular Formula |

C12Cl10Hg |

Molecular Weight |

699.2 g/mol |

IUPAC Name |

bis(2,3,4,5,6-pentachlorophenyl)mercury |

InChI |

InChI=1S/2C6Cl5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9; |

InChI Key |

LNHVTRXAXKOKSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)[Hg]C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Bis Pentachlorophenyl Mercury

Direct Synthesis Strategies for Diarylmercury Compounds

Direct mercuration involves the reaction of an aromatic compound with a mercury(II) salt, typically at elevated temperatures. For the synthesis of bis(pentachlorophenyl)mercury, this approach utilizes pentachlorobenzene (B41901) and a highly electrophilic mercurating agent. The reaction of pentachlorobenzene with mercuric trifluoroacetate (B77799) at high temperatures has been shown to produce this compound. publish.csiro.au The choice of the mercury salt is critical; for instance, mercuric acetate (B1210297) does not yield the desired product under similar conditions, which is attributed to differences in thermal stability and mercurating ability. publish.csiro.au Mercuric trifluoroacetate is more thermally stable and a more potent mercurating agent compared to mercuric acetate. publish.csiro.au

This direct mercuration method has also been successfully applied to the synthesis of other bis(polychlorophenyl)mercury compounds. publish.csiro.au

Transmetalation Reactions for Carbon-Mercury Bond Formation

Transmetalation is a widely used method for the formation of organomercury compounds and involves the transfer of an organic group from a more electropositive metal to mercury. wikipedia.org This approach is particularly useful when the organic group is not amenable to direct mercuration.

Organolithium and Grignard reagents are powerful nucleophiles and are commonly employed in the synthesis of organometallic compounds, including those of mercury. wikipedia.orgwikipedia.orgsigmaaldrich.combyjus.com The general reaction involves the treatment of a mercury(II) halide, such as mercuric chloride (HgCl₂), with two equivalents of the organolithium or Grignard reagent. wikipedia.orgwikipedia.org

For the synthesis of this compound, this would involve the prior formation of pentachlorophenyllithium or a pentachlorophenyl Grignard reagent (pentachlorophenylmagnesium halide). These reagents would then react with mercuric chloride to yield the target compound and the corresponding lithium or magnesium halide salt. wikipedia.org

General Reaction Scheme:

2 C₆Cl₅Li + HgCl₂ → (C₆Cl₅)₂Hg + 2 LiCl

2 C₆Cl₅MgX + HgCl₂ → (C₆Cl₅)₂Hg + 2 MgXCl (where X = Cl, Br, I)

The high reactivity of organolithium and Grignard reagents makes this a versatile method for creating carbon-mercury bonds. researchgate.netleah4sci.com

Organocopper reagents, such as Gilman reagents (lithium dialkylcuprates), are another class of organometallics that can participate in transmetalation reactions to form carbon-mercury bonds. wikipedia.orgfiveable.memdma.chwikipedia.orgscribd.com While generally milder than their organolithium and Grignard counterparts, they are effective for the transfer of organic groups. mdma.ch The synthesis would proceed by reacting a pentachlorophenylcopper species or a lithium bis(pentachlorophenyl)cuprate with a mercury(II) salt.

While specific examples for the synthesis of this compound using organocopper reagents are not prevalent in the provided literature, the general utility of organocopper compounds in transmetalation reactions suggests its potential as a synthetic route. nih.gov

Electrophilic Substitution Pathways for Perhalogenated Arenes with Mercury(II) Salts

The direct mercuration of pentachlorobenzene with mercury(II) salts is a form of electrophilic aromatic substitution. libretexts.orgmsu.edu In this reaction, an electrophilic mercury species, HgX⁺, derived from the mercury(II) salt, attacks the electron-rich pentachlorophenyl ring. libretexts.org Despite the deactivating effect of the five chlorine atoms, the reaction can be driven to completion under forcing conditions, such as high temperatures. publish.csiro.au

The reaction with mercuric trifluoroacetate proceeds via the initial formation of pentachlorophenylmercuric trifluoroacetate, which can be isolated under milder conditions. publish.csiro.au Subsequent thermal decomposition of this intermediate leads to the formation of this compound and mercuric trifluoroacetate. publish.csiro.au

| Mercurating Agent | Temperature (°C) | Reaction Time (hr) | Yield of (C₆Cl₅)₂Hg (%) |

| Mercuric trifluoroacetate | 240 | - | - |

| Mercuric difluoroacetate | - | - | - |

| Mercuric fluoroacetate | - | - | - |

| Mercuric acetate | 240 | - | 0 |

Data extracted from a study on the mercuration of pentachlorobenzene, specific yield for the 240°C reaction was not detailed but was stated as the maximum yield condition. publish.csiro.au

Decarboxylative and Desulfinative Approaches to Pentachlorophenyl-Mercury Bonds

A significant synthetic route to this compound is through the decarboxylation of mercury(II) pentachlorobenzoate. rsc.org This reaction typically involves heating the mercury carboxylate salt in a high-boiling solvent such as pyridine (B92270). The thermal decomposition of mercuric pentachlorobenzoate in boiling pyridine results in the formation of this compound. rsc.org

Reaction Scheme:

Hg(O₂CC₆Cl₅)₂ → (C₆Cl₅)₂Hg + 2 CO₂

This decarboxylative method provides a direct route to the desired diarylmercury compound from a readily accessible precursor. rsc.org

Information regarding desulfinative approaches for the synthesis of this compound was not found in the provided search results.

Redistribution and Symmetrization Reactions of Organomercury Precursors

Symmetrical diarylmercury compounds can be prepared through redistribution or symmetrization reactions of unsymmetrical organomercury compounds. wikipedia.orgacs.org For instance, an arylmercuric halide (RHgX) can be converted into a diarylmercury compound (R₂Hg) and a mercury(II) halide (HgX₂).

In the context of this compound, a precursor such as pentachlorophenylmercuric chloride could undergo a symmetrization reaction. This process can sometimes be facilitated by a complexing agent. A related reaction is the redistribution between two different organomercury compounds. wikipedia.org

While the thermal decomposition of pentachlorophenylmercuric trifluoroacetate to this compound can be considered a type of symmetrization, it proceeds with the elimination of mercuric trifluoroacetate rather than a simple redistribution. publish.csiro.au

Catalytic and Stoichiometric Synthetic Protocols for Perhalogenated Arylmercurials

The formation of the carbon-mercury bond in perhalogenated aromatic systems presents unique challenges due to the electronic effects of the halogen substituents. Research has predominantly focused on stoichiometric methods to achieve this transformation effectively.

Stoichiometric Synthetic Protocols

A prominent and effective stoichiometric method for the synthesis of this compound involves the thermal decarboxylation of a mercury carboxylate salt. This approach, detailed by Deacon and Felder, utilizes mercuric pentachlorobenzoate, (C₆Cl₅COO)₂Hg, as the precursor.

The synthesis proceeds by heating mercuric pentachlorobenzoate in a high-boiling solvent, such as pyridine. The elevated temperature induces the elimination of carbon dioxide, leading to the formation of the desired this compound. The reaction can be represented by the following equation:

(C₆Cl₅COO)₂Hg → (C₆Cl₅)₂Hg + 2 CO₂

This decarboxylation reaction provides a direct route to the target compound, leveraging the stability of the pentachlorophenyl group and the thermodynamic favorability of carbon dioxide evolution.

Table 1: Stoichiometric Synthesis of this compound via Decarboxylation

| Reactant | Product | Solvent | Condition |

|---|---|---|---|

| Mercuric pentachlorobenzoate | This compound | Pyridine | Boiling |

This method is a key example of a salt-elimination reaction pathway in organometallic synthesis, where the driving force is the formation of a stable inorganic byproduct (in this case, CO₂).

Catalytic Synthetic Protocols

Extensive searches of the scientific literature did not yield specific catalytic protocols for the direct synthesis of this compound or other perhalogenated diarylmercurials. While transition metal catalysis, employing metals such as palladium, copper, and rhodium, is a cornerstone of modern synthetic organic and organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, its application to the direct mercuration of perhalogenated arenes to form diarylmercurials appears to be an area that is not extensively explored or reported.

General catalytic methods for the synthesis of arylmercurials often involve the reaction of mercury salts with other organometallic reagents or the direct mercuration of aromatic compounds. However, the high degree of chlorination in pentachlorobenzene significantly deactivates the aromatic ring towards electrophilic substitution, which is a common mechanism for direct mercuration. This deactivation may pose a significant challenge for the development of efficient catalytic cycles.

Future research may explore the potential of transition metal-catalyzed cross-coupling reactions or novel catalytic activation strategies to enable the efficient synthesis of this compound and related perhalogenated arylmercurials under milder, catalytic conditions.

Advanced Spectroscopic and Structural Characterization of Bis Pentachlorophenyl Mercury

X-ray Diffraction Analysis of Molecular and Crystal Structures

In organomercury compounds of the type R₂Hg, the mercury center typically exhibits a linear or near-linear coordination geometry, a consequence of the involvement of the mercury 6s and 6p orbitals in hybridization. For bis(pentafluorophenyl)mercury (B15195689), a compound structurally analogous to bis(pentachlorophenyl)mercury, X-ray diffraction studies reveal a C-Hg-C bond angle that is very close to 180°, confirming a nearly linear geometry. mdpi.com

The carbon-mercury (C-Hg) bond is a key feature of these molecules. In bis(pentafluorophenyl)mercury, the C-Hg bond lengths are typically in the range of 2.06 to 2.08 Å. mdpi.com It is expected that this compound would exhibit similar C-Hg bond lengths. The high electronegativity of the chlorine atoms on the phenyl ring influences the electronic character and strength of the C-Hg bond.

Table 1: Comparison of Expected and Observed Bond Parameters in Diarylorganomercury Compounds

| Parameter | Expected Value/Range | Observed in Bis(pentafluorophenyl)mercury |

| C-Hg-C Bond Angle | ~180° | 175.06(9)° to 179.1(5)° mdpi.com |

| C-Hg Bond Length | ~2.06 - 2.08 Å | 2.063(2) Å to 2.076(11) Å mdpi.com |

This interactive table allows for the comparison of expected and observed bond parameters. Clicking on a row will highlight the corresponding data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is an indispensable tool for probing the structure of molecules in solution. Different nuclei within a molecule resonate at characteristic frequencies, providing a detailed fingerprint of the chemical environment.

Due to the absence of hydrogen atoms on the pentachlorophenyl ring, ¹H NMR spectroscopy is not applicable for the direct characterization of the primary structure of this compound. Any observed signals would likely arise from impurities or residual solvents. sigmaaldrich.com

¹³C NMR spectroscopy, however, provides direct information about the carbon skeleton of the molecule. bhu.ac.inoregonstate.edu In a proton-decoupled ¹³C NMR spectrum of this compound, one would expect to see a set of distinct signals corresponding to the different carbon environments within the pentachlorophenyl ring. The chemical shifts of these carbons would be significantly influenced by the attached chlorine atoms and the mercury atom. Based on general trends for substituted benzenes, the carbon atoms bonded to chlorine would appear at lower field (higher ppm values). wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Aromatic Carbons

| Carbon Type | General Chemical Shift Range (ppm) |

| Aromatic C-Cl | 120 - 140 |

| Aromatic C-Hg | 130 - 150 |

| Other Aromatic C | 125 - 145 |

This interactive table displays the predicted chemical shift ranges for the carbon atoms in the pentachlorophenyl ring.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and structural elucidation.

The vibrational spectrum of this compound is expected to be dominated by the modes of the pentachlorophenyl ligands. A theoretical and experimental study of pentachlorophenol (B1679276) provides a good basis for assigning these vibrations. nih.gov Key vibrational modes would include C-Cl stretching and bending, as well as the characteristic ring breathing modes of the aromatic system.

The C-Hg stretching vibrations are also important diagnostic peaks. In related compounds like bis(pentafluorophenyl)mercury, a mode involving C-Hg stretching is observed in the infrared spectrum around 800 cm⁻¹. mdpi.com It is anticipated that this compound would exhibit a similar C-Hg stretching frequency. Raman spectroscopy is often complementary to IR spectroscopy, and certain vibrational modes may be more intense in one technique than the other. mdpi.com

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-Cl Stretch | 600 - 800 |

| Aromatic Ring Modes | 1300 - 1600 |

| C-Hg Stretch | ~800 |

This interactive table outlines the expected frequency ranges for the key vibrational modes of this compound.

Electronic Spectroscopy and Photoelectron Spectroscopy

Electronic and photoelectron spectroscopy are powerful techniques to probe the electronic structure of molecules. Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions between different energy levels within the molecule, while X-ray photoelectron spectroscopy (XPS) measures the binding energies of core-level electrons, offering information about the elemental composition and chemical environment of atoms.

Ultraviolet-Visible (UV-Vis) Electronic Transitions

Specific UV-Vis absorption data for this compound is not readily found in the surveyed scientific literature. However, the electronic spectra of aromatic mercury compounds are generally characterized by absorptions in the ultraviolet region. For diarylmercury compounds, these absorptions are typically attributed to π → π* transitions within the aromatic rings. The presence of highly electronegative chlorine atoms on the phenyl rings is expected to influence the energy of these transitions.

In related aromatic compounds, evidence for the formation of π-complex intermediates during mercuration reactions is supported by changes in the UV spectrum, specifically an increase in absorption in the 280–320 nm region. researchgate.net For bis(pentafluorophenyl)mercury, a fluorinated analogue, detailed electronic transition data is also scarce, but it is expected to exhibit absorptions related to the pentafluorophenyl chromophore.

Table 1: Expected UV-Vis Absorption Characteristics for Halogenated Diarylmercury Compounds

| Compound Type | Expected Absorption Region (nm) | Associated Transitions |

| Diarylmercury Compounds | 200 - 320 | π → π* (aromatic rings) |

| Halogenated Diarylmercury | Shifted relative to non-halogenated analogues | Influence of halogens on π-system |

Note: This table is illustrative and based on general principles of electronic spectroscopy for organometallic compounds due to the absence of specific data for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electron Binding Energies and Chemical States

Experimental XPS data for this compound is not available in the reviewed literature. However, XPS is a valuable technique for determining the oxidation state and chemical environment of mercury in its compounds. The binding energy of the Hg 4f electrons is particularly sensitive to the electronic environment of the mercury atom.

In various mercury compounds, the Hg 4f7/2 binding energy shifts depending on the electronegativity of the bonded atoms. For instance, in mercury(II) oxide (HgO), the Hg 4f7/2 binding energy is approximately 101.5 eV, while in mercury(II) sulfide (B99878) (HgS), it is around 101.0 eV. xpsfitting.com For organomercury compounds, the C-Hg bond influences this binding energy. In this compound, the electron-withdrawing nature of the pentachlorophenyl groups would be expected to increase the binding energy of the Hg 4f electrons compared to less halogenated or non-halogenated diarylmercury compounds.

The analysis of the core-level spectra of chlorine (Cl 2p) and carbon (C 1s) would also provide valuable information about the chemical structure. The C 1s spectrum would be complex due to the presence of carbon atoms bonded to mercury, chlorine, and other carbons. The Cl 2p spectrum would indicate the covalent nature of the C-Cl bonds.

Table 2: Representative Hg 4f7/2 Binding Energies in Various Mercury Compounds

| Compound | Hg 4f7/2 Binding Energy (eV) |

| Mercury(II) Oxide (HgO) | ~101.5 |

| Mercury(II) Sulfide (HgS) | ~101.0 |

| Mercury(II) Chloride (HgCl₂) | Expected to be higher than HgO |

Note: This table provides reference values for inorganic mercury compounds. The binding energy for this compound is expected to be in a similar range, influenced by the covalent C-Hg-C linkage and the electron-withdrawing pentachlorophenyl groups. The data is sourced from general XPS reference materials. xpsfitting.com

Reactivity and Mechanistic Pathways of Bis Pentachlorophenyl Mercury

Homolytic and Heterolytic Cleavage of Carbon-Mercury Bonds

The carbon-mercury (C-Hg) bond in bis(pentachlorophenyl)mercury can undergo cleavage through both homolytic and heterolytic pathways. This reactivity is fundamental to its role in various chemical transformations.

Homolytic cleavage of the C-Hg bond in this compound results in the formation of pentachlorophenyl radicals (C₆Cl₅•). These radicals are highly reactive intermediates. While direct studies on the generation of these radicals from this compound are not extensively detailed in the provided results, the reactivity of related pentahalophenolates and their corresponding radicals has been investigated. For instance, the reaction of the hydroxyl radical (•OH) with pentahalophenolates can proceed via electron transfer to form pentahalophenoxyl radicals. rsc.org

The genotoxicity of pentachlorophenol (B1679276) (PCP) has been linked to its quinoid metabolites, tetrachlorohydroquinone (B164984) and tetrachloro-1,4-benzoquinone (TCBQ). nih.gov The redox cycling of these metabolites is believed to generate reactive oxygen species. nih.gov Specifically, TCBQ can react with hydrogen peroxide to produce hydroxyl radicals through a proposed mechanism involving a nucleophilic attack and subsequent homolytic decomposition of an unstable intermediate. nih.gov This highlights the potential for related polychlorinated aromatic compounds to generate radical species.

The bond dissociation energy (BDE) is a critical parameter for understanding the stability of the C-Hg bond and the feasibility of its homolytic cleavage. While a specific BDE value for the C-Hg bond in this compound is not provided in the search results, tables of bond dissociation energies for various chemical bonds are available. ucsb.edu For comparison, the BDE for the C-Hg bond in other organomercury compounds can provide an estimate of its relative strength. The determination of these values is crucial for predicting the thermal and photochemical stability of the compound.

Transmetalation Reactions with Main Group and Transition Metals

This compound can participate in transmetalation reactions, where the pentachlorophenyl group is transferred from mercury to another metal. These reactions are valuable in organometallic synthesis.

Studies on the related compound, bis(pentafluorophenyl)mercury (B15195689), show its versatility as a synthon in organolanthanoid chemistry. epa.gov It reacts with elemental lanthanoids in donor solvents, and subsequent treatment with a protic reagent leads to the formation of various lanthanoid complexes through a redox transmetalation-ligand exchange process. epa.gov This suggests that this compound could exhibit similar reactivity.

Complexes of bis(pentafluorophenyl)mercury have been prepared with various bis(phosphane) oxide ligands, demonstrating the ability of the mercury center to act as a Lewis acid, particularly with fluorine substitution enhancing its acceptor properties. mdpi.com The interaction between transition metals in a low oxidation state and mercury(II) halides has also been studied, indicating that the Hg-M bonds formed can be quite strong. nih.gov

Electrochemical Properties and Redox Chemistry

The electrochemical behavior of this compound provides insight into its redox chemistry, including the stability of its various oxidation states and the mechanisms of electron transfer.

The electrochemical properties of organomercury compounds are influenced by the nature of the organic group and the supporting electrolyte. Studies on other organometallic complexes, such as bis(pyridine)cobalt (nitrophenyl)corroles, reveal that redox reactions can be centered on the metal ion, the macrocycle, or the substituents, depending on the applied potential and the solvent. nih.govresearchgate.net The atmospheric redox chemistry of mercury involves the cycling between elemental mercury (Hg⁰) and its divalent form (HgII), with oxidation being a key step in its deposition. copernicus.orgmdpi.com

Electroanalytical techniques are employed to study the redox behavior of organomercury compounds. While specific electroanalytical data for this compound is not detailed in the provided search results, the general principles can be inferred from related studies. For example, the kinetics of nucleophilic substitution reactions of a related nickel-pentachlorophenyl complex have been investigated, providing insights into the factors governing its reactivity. pku.edu.cn The electrochemical investigation of various nitrophenylporphyrins shows that the initial reduction is often localized on the nitrophenyl group. researchgate.net

Photochemical Reactivity and Decomposition Mechanisms

The photochemical behavior of organomercury compounds is generally characterized by the absorption of ultraviolet radiation, leading to the excitation of the molecule and subsequent cleavage of the carbon-mercury (C-Hg) bond.

Photo-Induced Carbon-Mercury Bond Homolysis

The primary photochemical process for diarylmercury compounds involves the homolytic cleavage of the C-Hg bond. Upon irradiation with light of a suitable wavelength, the molecule is promoted to an excited electronic state. This excited state can then dissociate, generating a pentachlorophenyl radical (C₆Cl₅•) and a pentachlorophenylmercuryl radical (C₆Cl₅Hg•). A second photon absorption can lead to the cleavage of the remaining C-Hg bond in the pentachlorophenylmercuryl radical, yielding elemental mercury and another pentachlorophenyl radical.

While this is the generally accepted pathway for diarylmercury compounds, specific experimental studies detailing the intermediates and final products for the photolysis of this compound are not extensively documented in the reviewed literature. The high degree of chlorination on the phenyl rings likely influences the absorption spectrum and the stability of the resulting radicals compared to non-halogenated analogues.

Quantum Yields of Photochemical Transformations

The quantum yield (Φ) of a photochemical reaction quantifies its efficiency, representing the number of molecules undergoing a specific transformation for each photon absorbed. The measurement of quantum yields requires controlled irradiation with monochromatic light and careful analysis of the reactant disappearance or product formation.

Thermal Decomposition Kinetics and Product Analysis

The thermal stability of organomercury compounds is highly variable and depends on the nature of the organic groups attached to the mercury atom. Aryl mercury compounds, in general, are more thermally stable than their alkyl counterparts.

Thermogravimetric and Differential Thermal Analysis of Decomposition Stages

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are standard techniques used to study the thermal stability and decomposition profile of chemical compounds. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating exothermic or endothermic processes.

Detailed TGA/DTA studies specifying the decomposition temperatures, the number of mass loss stages, and the associated thermal events for this compound have not been detailed in the available literature. Such analysis would reveal its thermal stability threshold and the general characteristics of its decomposition process (e.g., simple sublimation versus multi-stage degradation). When heated to decomposition, organomercury compounds are known to emit highly toxic fumes of mercury. rutgers.edu

Identification of Gaseous and Solid Thermal Degradation Products

The thermal decomposition of this compound is expected to proceed via the cleavage of the C-Hg bonds. The likely products would include elemental mercury, perchlorobenzene (C₆Cl₆) through hydrogen abstraction by the pentachlorophenyl radical from solvent or impurities, and potentially decachlorobiphenyl (B1669993) (C₁₂Cl₁₀) from the coupling of two pentachlorophenyl radicals.

However, specific experimental analysis identifying the complete range of gaseous and solid products from the pyrolysis of this compound under defined atmospheric conditions (e.g., inert or oxidative) is not described in the reviewed sources.

Electrophilic Aromatic Substitutions with this compound Reagents

While mercuration is a classic example of an electrophilic aromatic substitution reaction, the use of this compound itself as a reagent to perform electrophilic substitution on other aromatic compounds is not a primary application. Instead, its reactivity is dominated by electrophilic cleavage of its own C-Hg bond. This reaction, known as a redistribution or desymmetrization reaction, occurs when the compound is treated with a suitable electrophile, such as a mercury(II) salt.

The cleavage of the C-Hg bond in diarylmercury compounds is consistent with a bimolecular electrophilic substitution (S_E2) mechanism. inflibnet.ac.in This mechanism involves a single transition state where the electrophile attacks the carbon atom, and the mercury-containing group departs simultaneously. A key characteristic of the S_E2 mechanism in organometallic reactions is that it typically proceeds with retention of configuration at the carbon center. For aryl compounds, the reaction involves a frontal attack on the carbon atom of the aromatic ring that is bonded to mercury. inflibnet.ac.indalalinstitute.com

An example of this reactivity is the desymmetrization reaction between this compound and mercuric chloride (HgCl₂), which yields two equivalents of pentachlorophenylmercuric chloride.

Reaction: (C₆Cl₅)₂Hg + HgCl₂ → 2 C₆Cl₅HgCl

This transformation proceeds through an electrophilic attack by one mercury center on the ipso-carbon of a pentachlorophenyl ring attached to the other mercury atom.

| Mechanism | Description | Stereochemistry | Key Feature |

|---|---|---|---|

| S_E2 (Substitution, Electrophilic, Bimolecular) | A concerted, single-step mechanism where the new bond to the electrophile forms as the old bond to the leaving group breaks. The reaction rate is dependent on the concentration of both the substrate and the electrophile. inflibnet.ac.in | Retention of configuration via a frontal attack by the electrophile. inflibnet.ac.in | Cleavage of the C-Hg bond by an external electrophile (e.g., HgCl₂). inflibnet.ac.in |

Reactions with Unsaturated Organic Substrates: Mechanistic Insights (e.g., Oxymercuration)

Oxymercuration is a well-established electrophilic addition reaction that transforms an alkene into an alcohol. Typically, this reaction involves the use of mercuric acetate (B1210297) in an aqueous solution, where the alkene attacks the mercury ion to form a cyclic mercurinium ion intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is then attacked by a water molecule, followed by demercuration, usually with sodium borohydride, to yield the final alcohol product. wikipedia.orgyoutube.com The reaction generally follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond, and proceeds without carbocation rearrangements due to the "babysitter" role of the mercury atom in the intermediate. masterorganicchemistry.comyoutube.com

However, the reactivity of the mercury center in this compound is significantly diminished compared to more common reagents like mercuric acetate. The presence of the two strongly electron-withdrawing pentachlorophenyl (C₆Cl₅) groups substantially reduces the electrophilicity of the mercury atom. This deactivation makes this compound a poor reagent for typical oxymercuration reactions with simple alkenes and alkynes. While the general mechanism of oxymercuration involves the formation of a mercurinium ion, the reduced Lewis acidity of the mercury center in this compound hinders the initial electrophilic attack on the unsaturated substrate, making such reactions unfavorable under standard conditions.

Ligand Exchange and Anion Redistribution Chemistry at the Mercury Center

A key aspect of the reactivity of this compound involves ligand exchange and redistribution reactions at the mercury center. These reactions are fundamental in organomercury chemistry and provide a primary route to synthesize mixed-anion organomercury compounds.

The most prominent example is the redistribution reaction between this compound, (C₆Cl₅)₂Hg, and mercury(II) halides, HgX₂ (where X = Cl, Br, I). This reaction proceeds readily to yield pentachlorophenylmercury(II) halides, C₆Cl₅HgX. The general reaction is as follows:

(C₆Cl₅)₂Hg + HgX₂ ⇌ 2 C₆Cl₅HgX

This equilibrium reaction allows for the controlled synthesis of the corresponding organomercury halides. The position of the equilibrium can be influenced by the solvent and the nature of the halide. These redistribution reactions are not limited to halides and can occur with other mercury salts, such as mercuric acetate, although the reactivity with this compound is less vigorous than with less electron-poor organomercurials. documentsdelivered.com The resulting pentachlorophenylmercury(II) halides are themselves important synthons, possessing a more Lewis acidic mercury center than the parent this compound, making them more susceptible to coordination by donor ligands.

Table 1: Examples of Anion Redistribution Reactions

| Reactant 1 | Reactant 2 | Product |

| (C₆Cl₅)₂Hg | HgCl₂ | C₆Cl₅HgCl |

| (C₆Cl₅)₂Hg | HgBr₂ | C₆Cl₅HgBr |

| (C₆Cl₅)₂Hg | HgI₂ | C₆Cl₅HgI |

Coordination Chemistry of the this compound Moiety

Despite the reduced Lewis acidity caused by the pentachlorophenyl groups, this compound can still act as a Lewis acid and form adducts and complexes with a variety of donor ligands. The strong electron-withdrawing nature of the perfluorinated or perchlorinated aryl rings enhances the acceptor properties of the mercury center compared to non-halogenated diarylmercurials like diphenylmercury (B1670734). mdpi.com

Complexes have been successfully synthesized with various neutral σ-donors. For instance, it reacts with bidentate ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). mdpi.com It also forms adducts with phosphane oxides, arsines, and halide ions. mdpi.comresearchgate.net The reaction with halide ions (Cl⁻, Br⁻, I⁻) leads to the formation of anionic, three-coordinate species of the type [(C₆Cl₅)₂HgX]⁻, which have been isolated and structurally characterized with bulky cations. mdpi.comresearchgate.net

The nature of the resulting complex can vary significantly depending on the ligand's structure and stoichiometry. For example, reaction with bis(diphenylphosphino)methane (B1329430) P,P'-dioxide results in a dimeric complex where the ligand bridges two mercury centers. mdpi.comresearchgate.net In contrast, other ligands may form monomeric complexes or even one-dimensional coordination polymers. mdpi.comresearchgate.net

Table 2: Selected Adducts and Complexes of this compound

| Ligand | Complex Formed | Reference |

| bis(diphenylarsino)methane | [{(C₆Cl₅)₂Hg}₂(μ-Ph₂AsCH₂AsPh₂)] | rsc.org |

| Halide ions (X = Cl, Br, I) | [(C₆Cl₅)₂HgX]⁻ | mdpi.comresearchgate.net |

| bis(diphenylphosphino)methane P,P'-dioxide | [{(C₆Cl₅)₂Hg}₂(μ-{Ph₂P(O)}₂CH₂)] | mdpi.comresearchgate.net |

The geometry of complexes involving the this compound moiety is heavily influenced by the steric bulk of both the pentachlorophenyl groups and the coordinating ligands. The parent this compound molecule exhibits a nearly linear C-Hg-C arrangement. monash.edu Upon coordination with a donor ligand, the geometry around the mercury center distorts.

In many adducts, the mercury atom adopts a three-coordinate, T-shaped geometry. For example, in the 2:1 adduct with bis(diphenylarsino)methane, each mercury atom is coordinated to two carbon atoms and one arsenic atom, with the C-Hg-C angle deviating from 180° to 173°. rsc.org Similarly, in complexes with phosphane oxides or halide ions, distorted T-shaped geometries are common, with C-Hg-O or C-Hg-X angles deviating significantly from a perfect 90°. mdpi.com

The bulky pentachlorophenyl substituents play a crucial role in dictating the stoichiometry and structure of the resulting complexes. mdpi.com They sterically hinder the approach of multiple ligands, often limiting the coordination number. This steric crowding can prevent the formation of higher-coordinate complexes that might be observed with less bulky organomercurials.

Table 3: Comparison of C-Hg-C Bond Angles in this compound and its Adducts

| Compound/Complex | C-Hg-C Angle (°) | Coordination Geometry at Hg | Reference |

| (C₆Cl₅)₂Hg (Polymorph 1a) | ~180 | Linear | monash.edu |

| (C₆Cl₅)₂Hg (Polymorph 1b) | 177.1 | Nearly Linear | monash.edu |

| [{(C₆Cl₅)₂Hg}₂(μ-Ph₂AsCH₂AsPh₂)] | 173 | Distorted T-shape | rsc.org |

| [{(C₆Cl₅)₂Hg}₂(μ-{Ph₂P(O)}₂CH₂)] | 175.1 | Distorted T-shape | mdpi.com |

Theoretical and Computational Chemistry of Bis Pentachlorophenyl Mercury

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of complex molecules like bis(pentachlorophenyl)mercury. DFT methods provide a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable arrangement of its atoms in space. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Conformational analysis would involve exploring the rotational freedom of the two pentachlorophenyl rings around the Hg-C bonds. Due to the high degree of chlorination, steric hindrance between the chlorine atoms on the phenyl rings and between the rings themselves would play a significant role in determining the preferred conformation. The most stable conformation would likely involve a staggered arrangement of the two rings to minimize these steric clashes.

Table 1: Expected Geometric Parameters for this compound (based on related compounds)

| Parameter | Expected Value |

| Hg-C Bond Length | ~2.1 Å |

| C-Hg-C Bond Angle | ~180° |

| C-C Bond Length (aromatic) | ~1.4 Å |

| C-Cl Bond Length | ~1.7 Å |

Note: These are estimated values based on general knowledge of organomercury compounds and related structures. Specific DFT calculations would be required for precise values.

Electronic Structure: HOMO-LUMO Gap, Orbital Energetics, and Charge Distribution

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure that can be investigated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the resulting HOMO-LUMO gap, and the distribution of electron density throughout the molecule.

Specific calculations of the HOMO-LUMO gap for this compound are not found in the reviewed literature. However, a qualitative analysis suggests that the HOMO would likely be a π-orbital localized on the pentachlorophenyl rings, while the LUMO would be a σ-orbital associated with the C-Hg-C framework or a π-orbital of the rings. The energy of this gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The charge distribution, which can be analyzed through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. Due to the high electronegativity of the chlorine atoms, a significant withdrawal of electron density from the phenyl rings is expected. The mercury atom, being less electronegative than carbon, would likely carry a partial positive charge.

Vibrational Frequency Calculations for Spectroscopic Assignments

Computational vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data.

While a specific calculated vibrational spectrum for this compound is not available in the surveyed literature, studies on similar compounds like bis(pentafluorophenyl)mercury (B15195689) show that the C-Hg stretching mode is a key diagnostic feature in the vibrational spectrum. mdpi.com For this compound, the following vibrational modes would be of particular interest:

Hg-C stretching vibrations: These are typically found in the low-frequency region of the spectrum and are sensitive to the strength of the mercury-carbon bond.

C-Cl stretching vibrations: These would appear at characteristic frequencies and would be numerous due to the ten chlorine atoms present.

Phenyl ring vibrations: These include C-C stretching and bending modes within the aromatic rings.

Theoretical calculations would be essential to unambiguously assign these vibrational modes, especially in a molecule with such a high number of atoms and potential for overlapping spectral features.

Computational Thermodynamics and Kinetics for Reaction Pathways

Computational methods can be used to predict the thermodynamics and kinetics of chemical reactions involving this compound. This involves calculating the energies of reactants, products, and transition states to determine reaction enthalpies, Gibbs free energies, and activation energies.

There is a lack of specific published computational studies on the reaction thermodynamics and kinetics of this compound. However, computational investigations of related organomercury compounds, such as the ligand exchange reactions of methylmercury (B97897), have demonstrated the utility of these methods in understanding reaction mechanisms. nih.gov For this compound, potential reactions that could be studied computationally include:

Ligand exchange reactions: Investigating the displacement of one or both pentachlorophenyl groups by other ligands.

Thermal decomposition: Modeling the pathways and energetics of the breakdown of the molecule at elevated temperatures.

Reactions with electrophiles and nucleophiles: Understanding the regioselectivity and reactivity of the molecule towards different reagents.

These calculations would provide valuable insights into the stability and reactivity of this compound under various chemical conditions.

Molecular Dynamics Simulations for Dynamic Behavior

No specific molecular dynamics simulation studies focused on this compound were identified in the available literature. However, MD simulations are a powerful tool that could be applied to understand various aspects of this molecule's behavior. nih.gov For instance, an MD simulation could be used to:

Explore the conformational landscape of the molecule in different solvents.

Simulate the aggregation behavior of this compound molecules in the solid state or in solution.

Investigate the interactions of the molecule with biological macromolecules to understand its potential toxicity mechanisms.

Such simulations would complement the static picture provided by quantum chemical calculations by introducing the effects of temperature and solvent.

Modeling of Mercury-Carbon Bonding Interactions

The nature of the mercury-carbon bond is a central aspect of the chemistry of organomercury compounds. Computational modeling provides detailed insights into the strength, polarity, and orbital contributions to this bond.

While specific modeling of the Hg-C bond in this compound is not detailed in the surveyed literature, studies on related compounds provide a framework for understanding this interaction. The Hg-C bond in diarylmercury compounds is generally considered to be a strong, covalent bond. In bis(pentafluorophenyl)mercury, the Hg-C bond lengths are not significantly affected by coordination to other ligands, indicating a robust bond. mdpi.com

Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis could be employed to characterize the Hg-C bond in this compound. These methods would provide quantitative measures of the bond's covalent and ionic character, as well as information about the orbitals involved in its formation. The high degree of chlorination in the phenyl rings is expected to influence the electronic properties of the carbon atom bonded to mercury, which in turn would affect the nature of the Hg-C bond.

Applications of Bis Pentachlorophenyl Mercury in Advanced Organic Synthesis

Reagent in Stereoselective Organic Transformations

A thorough review of scientific literature reveals a notable absence of research detailing the use of bis(pentachlorophenyl)mercury as a reagent in stereoselective organic transformations. There are no readily available studies that demonstrate its application as a chiral auxiliary, a catalyst in asymmetric reactions, or a reagent for inducing stereoselectivity in the formation of new stereocenters. The symmetric and achiral nature of the this compound molecule itself does not lend it to straightforward applications in enantioselective or diastereoselective synthesis without modification with chiral ligands, for which there is no current evidence in the literature.

Precursor for Perchlorinated Aromatic Compounds and Derivatives

The primary route to this compound involves the decarboxylation of mercury(II) pentachlorobenzoate. habitablefuture.org This synthetic pathway establishes it as a stable perchlorinated aromatic compound.

Table 1: Synthesis of this compound

| Precursor | Reagent/Conditions | Product |

|---|

Theoretically, the pentachlorophenyl moieties of this compound could be transferred to other elements or organic fragments, thus serving as a precursor to other perchlorinated aromatic compounds. For instance, the transfer of aryl groups from mercury to other metals is a known reaction in organometallic chemistry. However, specific examples of this compound being utilized as a precursor for the synthesis of other perchlorinated aromatic compounds, such as decachlorobiphenyl (B1669993) or other polychlorinated systems, are not prominently reported in the accessible scientific literature. While analogous compounds like bis(trimethylsilyl)mercury have been shown to react with hexafluorobenzene (B1203771) to yield pentafluorophenyl derivatives, similar reactivity for the pentachlorophenyl analogue is not documented.

Role in Metal-Mediated Cross-Coupling Reactions (General Organomercurials)

Organomercury compounds have historically been used in metal-mediated cross-coupling reactions, often serving as the organometallic component in transmetalation steps with transition metal catalysts, most notably palladium. monash.edu These reactions, such as the Heck, Suzuki, and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. mdpi.com The general mechanism involves the transfer of an organic group from mercury to the palladium center, which then undergoes reductive elimination to form the coupled product.

Catalytic Applications in Specific Organic Reactions (General Organomercurials)

The use of organomercury compounds as catalysts in organic reactions is not a widely explored area, and there is no evidence to suggest that this compound functions as a catalyst in any specific organic transformation. The inherent stability of the carbon-mercury bond in this perchlorinated compound, while making it a potential transfer reagent, also makes it less likely to participate in catalytic cycles that would require reversible bond-breaking and bond-forming steps at the mercury center. The existing literature on catalytic applications involving mercury typically focuses on inorganic mercury salts or other specific organomercury complexes, with no mention of this compound.

Environmental Transformation Pathways of Organomercury Compounds Focus on Chemical Mechanisms

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds. For bis(pentachlorophenyl)mercury, key abiotic pathways include photochemical reactions driven by sunlight and chemical reactions with other substances present in the environment.

Photochemical degradation, or photolysis, is a significant abiotic pathway for the breakdown of organomercury compounds in sunlit environments, such as the surface of aquatic systems and the atmosphere. This process involves the cleavage of the carbon-mercury (C-Hg) bond by solar radiation. While direct photolysis of the C-Hg bond can occur, the process is often mediated by dissolved organic matter (DOM) present in natural waters. usgs.gov

Research on methylmercury (B97897) has shown that its photolytic degradation is related to the presence of labile DOM, with aromatic and quinoid structures within the DOM likely contributing to the degradation process. usgs.gov Low-molecular-weight natural organic compounds, such as those with -NH2, -OH, and -COOH functional groups on a benzene (B151609) ring, can also facilitate the photoreduction of Hg(II), indicating their role in mercury's geochemical cycle. nih.gov For this compound, a similar mechanism is expected. The energy absorbed by chromophores in DOM can be transferred to the organomercury molecule, or reactive species like hydroxyl radicals can be generated, leading to the cleavage of the C-Hg bonds. This results in the formation of inorganic mercury (Hg(II)) and pentachlorobenzene (B41901).

This compound can undergo chemical reactions with various species present in soil, sediment, and water. Of particular importance are reactions with sulfide (B99878) ions (S²⁻) and hydrogen sulfide (H₂S), which are common in anoxic (oxygen-deficient) environments like sediments.

Organomercury compounds can react with sulfide to form mercury sulfide (HgS), a highly insoluble and stable mineral. google.com The reaction between elemental mercury and sulfur to form metacinnabar (the black, cubic form of HgS) is thermodynamically favored and is considered a key stabilization process. csic.es It is highly probable that this compound reacts with environmental sulfide, leading to the cleavage of the stable C-Hg bonds and the precipitation of HgS. This process effectively sequesters the mercury, reducing its bioavailability.

The reaction can be summarized as: (C₆Cl₅)₂Hg + S²⁻ → HgS (s) + 2 C₆Cl₅⁻

Furthermore, aryl mercurials like phenylmercury (B1218190) are generally less stable than alkyl mercurials and can break down to inorganic mercury (Hg²⁺) in biological systems. nih.gov In acidic conditions, protonolysis can also contribute to the cleavage of the C-Hg bond, although this is generally a slower process for stable aryl mercurials compared to enzymatic pathways.

Biotic Transformation Mechanisms (Chemical Perspective)

Microorganisms have evolved sophisticated detoxification mechanisms to contend with toxic mercury compounds. These biotic transformations are primarily enzymatic and play a crucial role in the biogeochemical cycling of mercury.

The term "demethylation" specifically refers to the removal of a methyl group from methylmercury. However, mercury-resistant bacteria employ an analogous process for aryl mercurials, which can be described as "dearylation." Research has demonstrated that bacteria resistant to phenylmercuric acetate (B1210297) can degrade it via a reductive pathway. nih.govnih.govasm.org In this process, the C-Hg bond is cleaved, producing benzene and elemental mercury (Hg⁰). nih.govresearchgate.net

This transformation is a two-step process mediated by a suite of enzymes encoded by the mer operon. First, the aryl group is cleaved, and then the resulting inorganic mercury is reduced. While oxidative pathways for demethylation exist, the reductive pathway is the well-established mechanism for the complete detoxification of organomercurials, including aryl mercurials, by converting them to the less toxic, volatile elemental mercury. nih.gov

Table 1: Products of Microbial Degradation of Phenylmercury

This table summarizes the inputs and outputs of the microbial degradation of phenylmercuric acetate, a model compound for aryl mercurials.

| Input Compound | Key Microbial Process | Primary Products | Reference |

| Phenylmercuric Acetate | Reductive Dearylation | Benzene, Elemental Mercury (Hg⁰) | nih.gov, researchgate.net |

The central enzyme responsible for breaking the C-Hg bond in organomercury compounds is organomercurial lyase, commonly known as MerB. researchgate.netresearchgate.net This enzyme catalyzes the protonolysis of the C-Hg bond, a reaction that inserts a proton (H⁺) from the cellular environment to cleave the bond, yielding a hydrocarbon and inorganic mercury(II). researchgate.net

The reaction for a generic organomercurial R-Hg⁺ is: R-Hg⁺ + H⁺ → R-H + Hg²⁺

For this compound, MerB would catalyze the cleavage of the two C-Hg bonds to produce pentachlorobenzene and Hg(II). This enzymatic action is remarkably broad, targeting a range of organomercurials, including phenylmercury. scispace.com In bacteria possessing the full mer operon, the Hg(II) produced by MerB is then immediately reduced to volatile elemental mercury (Hg⁰) by the enzyme mercuric reductase (MerA). nih.govnih.gov This rapid, sequential action prevents the buildup of toxic Hg(II) inside the cell. nih.gov The MerB enzyme is therefore the critical first step in the biotic detoxification of compounds like this compound. scirp.org

Mobility and Speciation in Environmental Compartments (Mechanistic Aspects of Transport)

The transport and distribution of this compound in the environment are governed by its chemical properties and interactions with environmental matrices. Its high molecular weight and the presence of ten chlorine atoms render it highly hydrophobic and sparingly soluble in water. thermofisher.com

This low water solubility is a primary factor limiting its mobility. Organomercury compounds, particularly those with high hydrophobicity, tend to adsorb strongly to particulate matter, especially the organic carbon fraction in soil and sediments. nih.govnih.gov This sorption process significantly retards its movement through soil and its transport in aquatic systems. Studies on other hydrophobic organic compounds show that sorption capacity increases with finer particle sizes due to higher total organic carbon content. nih.gov

Therefore, this compound is expected to be relatively immobile, accumulating in the upper layers of soil and in sediments of aquatic bodies. Its transport would be primarily associated with the movement of soil particles and sediments during erosion and runoff events, rather than in the dissolved phase. The strong binding to organic matter also reduces its bioavailability for microbial degradation.

Table 2: Factors Influencing the Environmental Mobility of this compound

This table outlines the key properties and environmental factors that control the transport and fate of this compound.

| Factor | Influence on Mobility | Mechanism | Reference |

| Water Solubility | Low | Inherently low solubility in water limits dissolved-phase transport. | thermofisher.com |

| Sorption | Low | Strong adsorption to organic carbon in soil and sediment immobilizes the compound. | nih.gov, nih.gov |

| Particle Transport | High (localized) | Primary transport mechanism is via erosion and movement of contaminated soil/sediment particles. | |

| Chemical Transformation | Variable | Degradation to HgS reduces mobility; degradation to Hg⁰ increases atmospheric mobility. | google.com, researchgate.net |

Advanced Analytical Methodologies for Organomercury Speciation Research

Hyphenated Chromatographic Techniques for Separation and Detection

The accurate speciation of organomercury compounds necessitates the coupling of powerful separation techniques with sensitive detection methods. nih.gov Hyphenated chromatography, which combines a chromatograph with a spectrometer, is the cornerstone of modern speciation analysis. nih.govnih.gov These integrated systems are essential for distinguishing between different mercury species, which is crucial as the toxicity and environmental behavior of mercury are highly dependent on its chemical form. expec-tech.com

High-Performance Liquid Chromatography (HPLC)-based Speciation

High-Performance Liquid Chromatography (HPLC) is a highly versatile tool for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of larger organomercury molecules like Bis(pentachlorophenyl)mercury. researchgate.net The primary advantage of HPLC in this context is its ability to perform separations without the need for derivatization, which is often required in gas chromatography. researchgate.net

Reversed-phase (RP) HPLC is the most common approach for mercury speciation. nih.govresearchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase. For organomercury compounds, the mobile phase often includes complexing agents, such as L-cysteine or 2-mercaptoethanol, to improve peak shape and resolution by interacting with the mercury species. nih.govepa.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its two bulky, non-polar pentachlorophenyl groups, this compound would be expected to be strongly retained on a C18 column, a common reversed-phase column. nih.gov

Table 1: Exemplary HPLC Conditions for Organomercury Speciation

| Parameter | Condition | Reference |

|---|---|---|

| Analyte(s) | Hg²⁺, MeHg⁺, EtHg⁺ | news-medical.net |

| Column | Supelcosil LC-18 (300 mm × 4.0 mm, 5 μm) | news-medical.net |

| Mobile Phase | 0.4% (w/v) L-Cysteine, 0.05% (v/v) 2-mercaptoethanol, 0.06 mol/L ammonium (B1175870) acetate (B1210297), 5% (v/v) methanol | news-medical.net |

| Flow Rate | 1 mL/min | news-medical.net |

| Detection | ICP-MS | news-medical.net |

This table presents typical conditions for the separation of common organomercury compounds, which can be adapted for the analysis of this compound.

Gas Chromatography (GC)-based Speciation

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For organomercury analysis, GC often requires a derivatization step to convert non-volatile species into compounds that can be readily vaporized. However, for a compound like this compound, its volatility is expected to be very low, making direct GC analysis challenging without thermal decomposition.

For related compounds like pentachlorophenol (B1679276) (PCP), GC is a widely used technique. researchgate.net Analysis typically involves extraction from the sample matrix, often followed by derivatization to increase volatility and improve chromatographic performance. rsc.org These established methods for chlorinated phenols provide a foundation for developing GC-based approaches for this compound, likely involving a derivatization or pyrolysis step.

GC is frequently coupled with mass spectrometry (GC-MS), which provides both high sensitivity and structural information for identification. researchgate.netmdpi.com For the analysis of pentachlorophenol, GC-MS is effective for separation and quantification. researchgate.net A similar approach could be envisioned for this compound, where the mass spectrometer would be crucial for identifying the specific isotopic signature of mercury and the fragmentation pattern of the pentachlorophenyl groups.

Table 2: Typical GC-MS Parameters for the Analysis of Pentachlorophenol

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | Pentachlorophenol (PCP) | mdpi.com |

| Instrument | Thermo Scientific Focus GC with ISQ quadrupole MS | mdpi.com |

| Column | DB-5MS (30 m × 0.25 mm, 0.25 μm) | mdpi.com |

| Carrier Gas | Helium (0.8 mL/min) | mdpi.com |

| Injector Temp. | 250 °C (splitless mode) | mdpi.com |

| Oven Program | 50°C (2 min), then 20°C/min to 150°C, then 30°C/min to 300°C (5 min hold) | mdpi.com |

These parameters for a related chlorinated compound illustrate a potential starting point for the development of a GC-based method for this compound.

Coupled Techniques (e.g., HPLC-PCO-CVAAS, LC-ICP-MS, GC-MS)

The true power of chromatographic speciation lies in the coupling of the separation system to a highly sensitive and element-specific detector.

LC-ICP-MS (Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry) is arguably the most powerful technique for mercury speciation. nih.gov It combines the excellent separation capabilities of HPLC for various mercury compounds with the extremely low detection limits and isotopic analysis capabilities of ICP-MS. nih.govexpec-tech.com This hyphenated method allows for the simultaneous determination of multiple mercury species in a single analytical run. nih.gov For a complex analyte like this compound, LC-ICP-MS would be the method of choice, providing both retention time information for separation and mass-to-charge ratio for unambiguous identification and quantification. The use of speciated isotope dilution mass spectrometry (SIDMS) with LC-ICP-MS can further enhance accuracy by correcting for species transformations during sample preparation and analysis. news-medical.net

GC-MS (Gas Chromatography - Mass Spectrometry) , as mentioned previously, is a standard technique for the analysis of organic contaminants. researchgate.net Its application to this compound would likely require a pyrolysis step to break down the molecule into more volatile fragments that can be separated by GC and identified by MS.

HPLC-PCO-CVAAS (High-Performance Liquid Chromatography - Post-Column Oxidation - Cold Vapor Atomic Absorption Spectrometry) represents a more specialized approach. After the HPLC separation, the organomercury compounds in the eluent are subjected to a post-column oxidation (PCO) step, often using UV radiation or chemical oxidants, to convert all mercury species into inorganic mercury (Hg²⁺). This is then reduced to elemental mercury (Hg⁰), which is detected by CVAAS. This technique offers good sensitivity but does not provide the structural or isotopic information available from mass spectrometric detectors.

Electroanalytical Techniques for Organomercury Species

Electroanalytical methods offer a compelling alternative to chromatographic techniques, often providing high sensitivity, portability, and lower instrumentation costs. rsc.org These techniques measure the potential or current in an electrochemical cell containing the analyte to determine its concentration. nih.gov

Voltammetric Studies

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. mdpi.com Anodic Stripping Voltammetry (ASV) is a particularly sensitive voltammetric technique used for trace metal analysis, including mercury. mdpi.com The process involves two steps: first, mercury ions are preconcentrated onto the working electrode (often gold or carbon-based) by applying a negative potential. Then, the potential is scanned in the positive direction, which strips the accumulated mercury from the electrode, generating a current peak proportional to the mercury concentration. metrohm.com

While most voltammetric studies focus on inorganic mercury (Hg²⁺) or simple alkylmercury compounds, the principles can be extended to the analysis of this compound. mdpi.com Direct voltammetric determination would likely involve the reduction of the organomercury compound at the electrode surface. However, a more common approach would be to first subject the sample to a digestion or oxidation procedure to break down the this compound and release Hg²⁺ ions, which can then be readily determined by ASV. metrohm.com The choice of electrode material and supporting electrolyte pH are critical parameters that must be optimized to achieve high sensitivity and selectivity. rsc.org For instance, mercury analysis is often performed in acidic media (pH < 1) to prevent the formation of hydroxy complexes and to ensure a stable background current. metrohm.com

Table 3: Key Parameters in Voltammetric Determination of Mercury

| Parameter | Detail | Significance | Reference |

|---|---|---|---|

| Technique | Anodic Stripping Voltammetry (ASV) | High sensitivity due to preconcentration step. | mdpi.com |

| Working Electrode | Gold (Au) or Glassy Carbon (GC) | Au has a high affinity for Hg. Modified GC electrodes can enhance selectivity. | nih.govmetrohm.com |

| Deposition Potential | A sufficiently negative potential to reduce Hg²⁺ to Hg⁰ | Controls the efficiency of the preconcentration step. | rsc.org |

| Supporting Electrolyte | Acidic medium (e.g., HCl, H₂SO₄) | Prevents hydrolysis of Hg²⁺ and provides conductivity. | metrohm.comrsc.org |

| Stripping Step | Positive potential scan | Oxidizes the deposited Hg, generating the analytical signal. | mdpi.com |

Development of Electrochemical Sensors for Research Applications

The development of novel electrochemical sensors is a vibrant area of research aimed at creating simple, rapid, and highly selective tools for mercury detection. rsc.org These sensors often rely on the modification of an electrode surface with a material that has a high affinity for mercury.

For research applications involving organomercury compounds, sensors can be designed based on several principles. One approach involves using organic chelators or ionophores immobilized on an electrode surface. mdpi.com These molecules selectively bind mercury ions, and this binding event can be transduced into a measurable electrical signal. Another advanced strategy employs nanomaterials, such as gold nanoparticles or graphene, to modify the electrode. nih.gov These materials can enhance the sensor's sensitivity and selectivity due to their unique electronic properties and high surface area.

While most electrochemical sensors are designed for inorganic mercury, their application to organomercury compounds like this compound is feasible, typically after a sample pre-treatment step to liberate the mercury ion. metrohm.com Research in this area focuses on developing new recognition elements that could potentially bind directly to the intact organomercury molecule, which would represent a significant advancement in direct-sensing technology. The development of reusable sensors, which can be regenerated after a measurement, is also a key research goal to improve cost-effectiveness and practicality. rsc.orgnih.gov

Microextraction and Advanced Sample Preparation for Trace Analysis

The accurate determination of trace levels of organomercury compounds such as this compound necessitates highly efficient sample preparation and preconcentration techniques. Microextraction methods have emerged as powerful tools, offering high enrichment factors, minimizing solvent consumption, and reducing sample handling.

Solid-Phase Microextraction (SPME) for Organomercury Analytes

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and simple analytical technique that utilizes a sorbent-coated silica (B1680970) fiber to extract analytes from a sample matrix. researchgate.net For the analysis of organomercury compounds, the fiber is exposed to the sample (either directly or in the headspace), and the analytes adsorb onto the coating. Following extraction, the fiber is transferred to the injector of a gas chromatograph (GC), where the analytes are thermally desorbed for separation and quantification. researchgate.net

The effectiveness of SPME is dependent on the selection of the fiber coating. Commercially available fibers with different polarities, such as polydimethylsiloxane (B3030410) (PDMS) and polyacrylate (PA), are evaluated to optimize the extraction efficiency for specific analytes. researchgate.net For organomercury species that lack volatility, a derivatization step is essential prior to GC determination. nih.gov This process converts the non-volatile analytes into more volatile forms suitable for gas chromatography. Furthermore, parameters including extraction temperature and time, desorption time, and the effect of salt addition are optimized to enhance the sensitivity of the method. researchgate.netnih.gov SPME has been successfully applied to determine pentachlorophenol (a related chlorinated aromatic compound) and various organomercury species in diverse matrices. nih.govnih.gov

| Parameter | Description | Relevance to this compound Analysis | Source |

|---|---|---|---|

| Principle | Equilibrium partitioning of analytes between sample matrix and a stationary phase coated on a fused-silica fiber. | Allows for solvent-free extraction and preconcentration from complex matrices. | researchgate.net |

| Fiber Coatings | Common coatings include polydimethylsiloxane (PDMS) for nonpolar analytes and polyacrylate (PA) for polar analytes. | The choice of fiber is critical and would depend on the polarity of the derivatized form of the analyte. | researchgate.net |

| Derivatization | Often mandatory for non-volatile organomercurials to increase their volatility for GC analysis. nih.gov | This compound would likely require derivatization to be amenable to GC-based SPME methods. | nih.gov |

| Detection | Typically coupled with Gas Chromatography (GC) with detectors like Electron Capture Detection (ECD) or Mass Spectrometry (MS). | GC-ECD is highly sensitive to halogenated compounds, making it suitable for pentachlorophenyl groups. | researchgate.netnih.gov |

Liquid-Phase Microextraction (LPME) Methodologies

Liquid-Phase Microextraction (LPME) encompasses a range of techniques where analytes are transferred from a larger volume of aqueous sample into a micro-volume of an organic solvent. One prominent LPME technique is cloud-point extraction (CPE), which has been effectively used for the preconcentration of mercury from biological and environmental samples. ufba.br

In a typical CPE procedure for mercury, a non-ionic surfactant, such as Triton X-114, is added to the sample along with a chelating agent. ufba.br When the solution is heated or when a salt is added, the surfactant solution becomes turbid and separates into a small, surfactant-rich phase that contains the chelated analyte. ufba.br This phase can then be easily collected and analyzed. This method provides a high preconcentration factor, is low-cost, and enhances the sensitivity for determining mercury at trace levels. ufba.br For a compound like this compound, CPE would serve as an effective preconcentration step after an initial digestion to convert the organomercury into an inorganic form that can be chelated.

Advanced Spectroscopic Approaches for Species Identification and Quantification

Spectroscopic techniques are central to the identification and quantification of mercury and its species. These methods offer high sensitivity and selectivity, which are crucial for environmental and toxicological research.

Atomic Absorption Spectrometry (AAS) and Cold Vapor Techniques (CV-AAS)

Atomic Absorption Spectrometry (AAS) is a physical method based on the absorption of radiation by free atoms. epa.gov For mercury analysis, a specialized technique known as Cold Vapor Atomic Absorption Spectrometry (CV-AAS) is widely employed due to its exceptional sensitivity and selectivity for this element. nih.govshimadzu.com The method relies on the absorption of radiation at 253.7 nm by mercury vapor. epa.govepa.gov

For the analysis of organomercury compounds like this compound, a preliminary oxidation step is required to break down the organic structure and convert the mercury into mercuric ions (Hg²⁺). epa.gov This is commonly achieved using powerful oxidizing agents such as potassium permanganate (B83412) and potassium persulfate. epa.gov Following oxidation, the excess oxidant is neutralized, and the Hg²⁺ ions are reduced to elemental mercury (Hg⁰) using a reducing agent like stannous chloride or sodium borohydride. ugd.edu.mkusgs.gov The volatile elemental mercury is then purged from the solution with a stream of inert gas and carried into a quartz absorption cell positioned in the light path of an atomic absorption spectrophotometer for measurement. epa.govepa.gov CV-AAS is a robust and less expensive method for determining total mercury content in various samples. nih.gov

Atomic Fluorescence Spectrometry (AFS)

Atomic Fluorescence Spectrometry (AFS), particularly Cold Vapor AFS (CV-AFS), is another highly sensitive technique for mercury determination. psanalytical.com Similar to CV-AAS, it involves the reduction of Hg²⁺ to elemental mercury vapor. However, instead of measuring light absorption, AFS measures the fluorescence signal emitted when the mercury atoms in the cell are excited by a light source (typically a mercury vapor lamp) and then relax to a lower energy state.

AFS offers several advantages over AAS, including better sensitivity, lower detection limits, and a wider linear dynamic range. psanalytical.com The sample preparation for analyzing this compound using CV-AFS is identical to that for CV-AAS, involving complete oxidation of the compound to inorganic mercury followed by chemical reduction to elemental mercury. researchgate.net

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS) for Elemental Analysis and Speciation

Inductively Coupled Plasma (ICP) techniques represent the pinnacle of elemental analysis, offering multi-element capability and high sensitivity. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. nih.gov

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) detects the light emitted by the excited atoms and ions in the plasma as they return to their ground state. nih.gov While ICP-OES is a powerful tool for the simultaneous determination of multiple elements, its detection limits for mercury are generally higher than those of CV-AAS, AFS, or ICP-MS. researchgate.netspectroscopyonline.com Therefore, it is typically used for determining the total mercury concentration in samples where mercury is not present at ultra-trace levels, following an appropriate digestion procedure. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) uses a mass spectrometer to separate and detect the ions generated by the plasma. nih.gov ICP-MS is the preferred technique for trace and ultra-trace elemental analysis due to its exceptionally low detection limits (in the parts-per-trillion range or lower), high selectivity, and ability to perform isotope dilution analysis. nih.govnih.gov It can directly determine total mercury content with high accuracy. nih.gov

For speciation analysis, which is crucial for distinguishing between different forms of mercury, ICP-MS is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). nih.govfrontiersin.org This hyphenated technique, HPLC-ICP-MS, allows for the physical separation of different organomercury compounds (such as methylmercury (B97897), ethylmercury, and phenylmercury) before they enter the ICP-MS for highly sensitive and specific quantification. nih.govnih.gov While specific studies on this compound are scarce, the methods developed for phenylmercury (B1218190) are directly applicable. nih.govnih.gov The combination of HPLC's separation power with ICP-MS's detection capabilities makes it an unparalleled tool for the speciation of complex organomercury compounds. nih.govmdpi.com

| Technique | Principle | Application for this compound | Typical Detection Limits (for Hg species) | Source |

|---|---|---|---|---|

| CV-AAS | Absorption of 253.7 nm radiation by elemental Hg vapor after chemical reduction. | Total mercury determination after complete oxidation of the molecule. | 0.0002 mg/L | epa.govepa.gov |

| CV-AFS | Fluorescence of elemental Hg vapor excited by a specific light source. | Total mercury determination with higher sensitivity than CV-AAS. | ~20 ppt | nih.govpsanalytical.com |

| ICP-OES | Detection of photons emitted by elements in a high-temperature plasma. | Total mercury determination, less sensitive than other methods. | 0.03 mg/kg | researchgate.netspectroscopyonline.com |

| ICP-MS | Mass spectrometric detection of ions produced in a high-temperature plasma. | Ultra-trace total mercury determination; premier detector for speciation when coupled with HPLC. | 0.001 µg/L (ppb) | nih.gov |

| HPLC-ICP-MS | Chromatographic separation of species followed by ICP-MS detection. | Definitive technique for speciation, capable of separating and quantifying individual organomercury compounds. | 0.014 - 0.74 ng/L (ppt) | nih.govnih.govresearchgate.net |

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Strategies for Perhalogenated Organomercurials

The synthesis of organomercury compounds has traditionally relied on several established methods. A general and widely used route involves the reaction of mercury(II) chloride with organolithium or Grignard reagents. wikipedia.org For instance, diethylmercury (B1204316) can be prepared by reacting mercury chloride with two equivalents of ethylmagnesium bromide. wikipedia.org Similarly, this approach is applicable for aryl derivatives like diphenylmercury (B1670734). wikipedia.org Another method involves the mercuration of electron-rich aromatic rings using mercury(II) acetate (B1210297). wikipedia.org

While these general methods provide a foundation, the synthesis of highly specialized perhalogenated organomercurials often requires tailored approaches. Research into the synthesis of the closely related compound, bis(pentafluorophenyl)mercury (B15195689), provides significant insight into the strategies applicable to perchlorinated analogues. The synthesis of bis(pentafluorophenyl)mercury complexes often starts from the parent mercurial, which is then reacted with various ligands. For example, reacting bis(pentafluorophenyl)mercury with bis(diphenylphosphano)methane P,P'-dioxide in acetonitrile (B52724) is a key step to forming more complex dimercury structures. mdpi.com The development of novel synthetic strategies is crucial for creating new perhalogenated organomercurials with enhanced reactivity or specific structural motifs, moving beyond classical alkylating and arylating routes to explore more sophisticated ligand-based and precursor-driven syntheses. mt.comacs.org

Unexplored Reactivity Patterns and Catalytic Potentials of Bis(pentachlorophenyl)mercury

While diarylmercury compounds like diphenylmercury typically exhibit low Lewis acidity, the introduction of highly electronegative halogens on the phenyl rings drastically alters their electronic properties and enhances their reactivity. mdpi.com This is a key frontier in the exploration of this compound's potential.

Recent studies on bis(pentafluorophenyl)mercury have demonstrated that fluorine substitution overcomes the characteristic lack of Lewis acidity, enabling it to form stable complexes with various ligands. mdpi.com This enhanced acceptor property allows it to react with neutral σ-donors, a reactivity pattern not observed for diphenylmercury. mdpi.com For example, bis(pentafluorophenyl)mercury reacts with different bis(phosphane oxide) ligands to form a variety of structures, including bridged dimers and one-dimensional coordination polymers, showcasing its versatile coordination chemistry. mdpi.com